molecular formula C6H6IN3O B13674099 3-Iodoisonicotinohydrazide

3-Iodoisonicotinohydrazide

Cat. No.: B13674099
M. Wt: 263.04 g/mol
InChI Key: KTCUZCKBKGLULX-UHFFFAOYSA-N
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Description

3-Iodoisonicotinohydrazide is a chemical compound that belongs to the class of isonicotinoyl hydrazones These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoisonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with iodine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoisonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

3-Iodoisonicotinohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodoisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to cell death. The compound may also interact with enzymes involved in DNA replication and repair, contributing to its anticancer effects.

Comparison with Similar Compounds

Uniqueness: This structural feature distinguishes it from other isonicotinoyl hydrazones and contributes to its diverse biological activities .

Properties

Molecular Formula

C6H6IN3O

Molecular Weight

263.04 g/mol

IUPAC Name

3-iodopyridine-4-carbohydrazide

InChI

InChI=1S/C6H6IN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11)

InChI Key

KTCUZCKBKGLULX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)NN)I

Origin of Product

United States

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